Diethylphosphinothioic bromide

Description

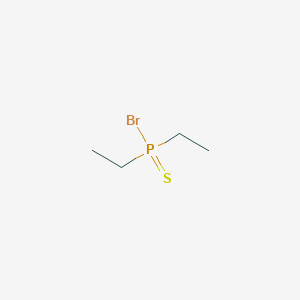

Diethylphosphinothioic bromide, with the molecular formula (C₂H₅)₂P(S)Br, is an organophosphorus compound characterized by a thiophosphinic core (P=S) bonded to two ethyl groups and a bromine atom. It belongs to the class of thiophosphinic halides, where the sulfur atom replaces an oxygen atom in the phosphinic acid derivative. This compound is primarily utilized in synthetic organic and inorganic chemistry as a precursor for ligands, catalysts, or intermediates in phosphorylation reactions .

Properties

CAS No. |

3981-46-2 |

|---|---|

Molecular Formula |

C4H10BrPS |

Molecular Weight |

201.07 g/mol |

IUPAC Name |

bromo-diethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H10BrPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3 |

InChI Key |

JOFZHNXLKSKNGU-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(CC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphinothioic bromide can be synthesized through several methods. One common method involves the reaction of diethylphosphinothioic chloride with hydrogen bromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the direct bromination of diethylphosphinothioic acid using bromine or a bromine-containing reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions. These reactions are conducted in specialized reactors designed to handle the reactivity of bromine and the resulting product. The process may also include purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Diethylphosphinothioic bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethylphosphinothioic oxide.

Reduction: It can be reduced to form diethylphosphinothioic hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.

Major Products Formed

Oxidation: Diethylphosphinothioic oxide.

Reduction: Diethylphosphinothioic hydride.

Substitution: Various substituted diethylphosphinothioic derivatives, depending on the nucleophile used.

Scientific Research Applications

Diethylphosphinothioic bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of diethylphosphinothioic bromide involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophosphinic Bromides

Dimethylthiophosphinic Bromide

- Molecular Formula : (CH₃)₂P(S)Br

- Molecular Weight : 172.98 g/mol

- Synthesis : Prepared via bromination of tetramethyldiphosphine disulfide [(CH₃)₂P(S)-P(S)(CH₃)₂] with elemental bromine in carbon tetrachloride .

- Key Differences :

- Smaller methyl groups result in lower molecular weight and higher volatility compared to the ethyl analog.

- Reactivity in nucleophilic substitution reactions is enhanced due to reduced steric hindrance.

Dicyclohexylphosphinbromid

- Molecular Formula : C₁₂H₂₂BrP

- Molecular Weight : 277.18 g/mol

- Structure : Cyclohexyl substituents introduce significant steric bulk, reducing reactivity but improving thermal stability .

- Applications: Potential use as a ligand in transition-metal catalysis due to its electron-donating and steric properties.

Phosphonium Bromides

Phosphonium bromides feature a tetracoordinated phosphorus atom with four organic substituents and a bromide counterion. Examples include:

Allyltributylphosphonium Bromide

- Molecular Formula : C₁₅H₃₂BrP

- Molecular Weight : 371.25 g/mol

- Applications : Widely used in Wittig reactions for alkene synthesis and as ionic liquids in materials science .

- Key Contrast : Unlike thiophosphinic bromides, phosphonium salts are ionic, water-soluble, and exhibit distinct reactivity in polar solvents.

(Bromodifluoromethyl)triphenylphosphonium Bromide

Other Organophosphorus Bromides

- Diethylphosphinothioic Chloride (PIN: (C₂H₅)₂P(S)Cl): The chloride analog of the target compound, with bromine replaced by chlorine. It demonstrates similar reactivity but lower leaving-group ability in substitution reactions .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Thiophosphinic bromides exhibit greater electrophilicity at the phosphorus center compared to phosphonium salts, making them more reactive in nucleophilic substitutions .

- Steric and Electronic Effects: Ethyl groups in this compound provide moderate steric hindrance, balancing reactivity and stability, whereas cyclohexyl derivatives prioritize stability over reactivity .

- Ionic vs. Covalent Behavior: Phosphonium bromides (e.g., allyltributylphosphonium bromide) are ionic and soluble in polar solvents, whereas thiophosphinic bromides are covalent and soluble in non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.